![molecular formula C24H27NO2 B310287 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B310287.png)
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide, also known as BCEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BCEP is a propanamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development. BCEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various cellular pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to exhibit vasodilatory effects by activating the nitric oxide (NO) pathway. Additionally, this compound has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to reduce blood pressure and exhibit vasodilatory effects by activating the NO pathway. Additionally, this compound has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is its unique chemical structure, which makes it a promising candidate for drug development. This compound has been shown to exhibit potent therapeutic effects in various diseases, making it a potential target for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide research. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapeutic agents. Another potential direction is to study its potential use in the treatment of cardiovascular diseases and explore its mechanism of action in more detail. Additionally, further studies are needed to explore its potential use in the treatment of neurological disorders and to investigate its safety and toxicity profiles in vivo.
Synthesis Methods
The synthesis of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide involves the reaction of 3-benzoylbenzoic acid with 2-(1-cyclohexen-1-yl)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white crystalline solid with a high yield and purity.
Scientific Research Applications
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in various diseases. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to exhibit vasodilatory effects and reduce blood pressure. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to possess neuroprotective properties.
properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H27NO2/c1-18(24(27)25-16-15-19-9-4-2-5-10-19)21-13-8-14-22(17-21)23(26)20-11-6-3-7-12-20/h3,6-9,11-14,17-18H,2,4-5,10,15-16H2,1H3,(H,25,27) |
InChI Key |
ZERPSVOQQGFLCD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



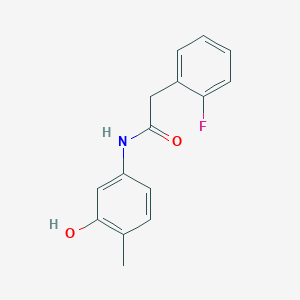
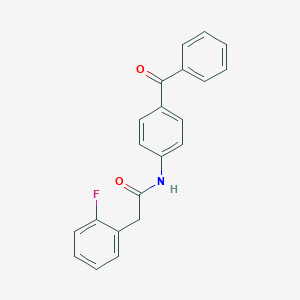
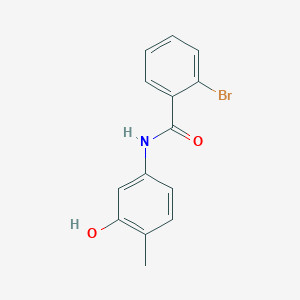
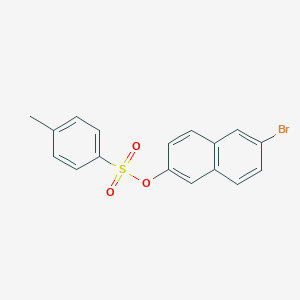
![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)
![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)
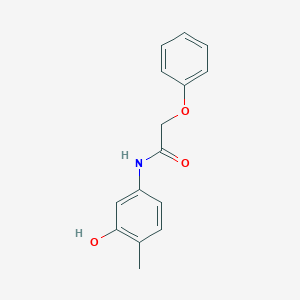


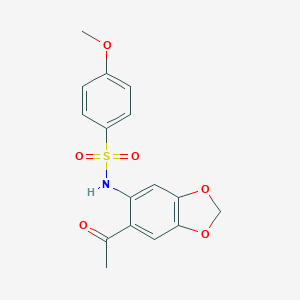

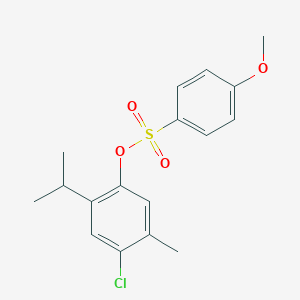

![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)